molecular formula C22H29NO5 B7804153 Trimebutine CAS No. 58997-90-3

Trimebutine

Cat. No.: B7804153
CAS No.: 58997-90-3
M. Wt: 387.5 g/mol
InChI Key: LORDFXWUHHSAQU-UHFFFAOYSA-N
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Description

Trimebutine is a spasmolytic agent extensively used in scientific research to study gastrointestinal motility disorders, particularly irritable bowel syndrome (IBS) . Its research value lies in its complex, multi-targeted mechanism of action. This compound acts as an agonist at peripheral mu, kappa, and delta opioid receptors within the enteric nervous system, helping to normalize bowel function . Furthermore, it modulates gastrointestinal motility by influencing ion channels; it inhibits inward calcium currents via L-type Ca2+ channels at higher concentrations to reduce spasms, while at lower concentrations, it can inhibit outward potassium currents to stimulate contractions . This dual function allows researchers to use this compound to model and investigate both hypermotility and hypomotility states. The compound also demonstrates a role in modulating visceral sensitivity and has been shown to induce the premature activation of phase III of the migrating motor complex in the intestine . After oral administration, this compound is rapidly absorbed and metabolized to an active metabolite, N-monodesmethyl-trimebutine (nor-trimebutine), which also possesses pharmacological activity . Researchers utilize this compound to explore pathways related to abdominal pain, GI peptide release (such as motilin), and the overall coordination of digestive tract contractions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
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InChI

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3
Source PubChem
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InChI Key

LORDFXWUHHSAQU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
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Molecular Formula

C22H29NO5
Source PubChem
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DSSTOX Substance ID

DTXSID4023707
Record name Trimebutine
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Molecular Weight

387.5 g/mol
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Solubility

Insoluble
Record name Trimebutine
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CAS No.

58997-89-0, 39133-31-8, 58997-90-3
Record name (+)-Trimebutine
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Melting Point

78-82
Record name Trimebutine
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Advanced Pharmacological Mechanisms of Trimebutine

Modulation of Ion Channels by Trimebutine (B1183)

This compound has been shown to modulate the activity of several types of ion channels, which underlies its ability to influence smooth muscle contractility and neuronal signaling in the gastrointestinal tract. drugbank.comnih.gov

Interactions with Voltage-Gated L-Type Calcium Channels and Associated Mechanisms

This compound inhibits the influx of extracellular Ca²⁺ into smooth muscle cells by blocking voltage-dependent L-type calcium channels. drugbank.comwikipedia.orgresearchgate.netjnmjournal.orgnih.gov This inhibition is more pronounced at higher concentrations (100-300 µM) and is thought to contribute to a reduced amplitude of spontaneous contractions and action potentials. drugbank.com Research suggests that this compound may bind to the inactivated state of calcium channels with high affinity. drugbank.comnih.gov Reduced calcium influx leads to attenuated membrane depolarization, which can decrease colon peristalsis. drugbank.com This mechanism is particularly relevant to its ability to slow peristalsis, aiding in the management of conditions like diarrhea-predominant irritable bowel syndrome (IBS). wikipedia.org

Influence on Calcium-Dependent Potassium Channels and Inward Rectifier Potassium Channels

This compound affects potassium currents in gastrointestinal smooth muscle cells. It inhibits outward K⁺ currents that occur in response to membrane depolarization, which is thought to be mediated through the inhibition of delayed rectifier K⁺ channels and calcium-dependent K⁺ channels. drugbank.comresearchgate.net This inhibition of outward potassium currents can lead to induced muscle contractions. drugbank.com Specifically, this compound inhibits large-conductance calcium-activated potassium channels (BKCa channels) in a dose-dependent manner. nih.gov This reduction in BKCa currents can contribute to membrane depolarization. nih.gov While some studies indicate inhibition of inward rectifier potassium channels contributing to an antispasmodic effect, others found no significant effects on inward rectifier K⁺ current (IK1) at certain concentrations in ventricular myocytes. wikipedia.orgnih.gov

Activation of T-Type Calcium Channels

At lower concentrations (1-10 µM), this compound has been shown to activate T-type Ca²⁺ channels. drugbank.comjnmjournal.orgscribd.com This activation is associated with depolarization of the resting membrane potential without affecting the amplitude of contractions. drugbank.com Activation of T-type Ca²⁺ channels is thought to contribute to increased gastric emptying and enhanced intestinal and colonic contractility. drugbank.comjnmjournal.orgscribd.com

Effects on Sodium Channels and Glutamate (B1630785) Release Pathways

This compound and its metabolites, such as nor-trimebutine, have demonstrated inhibitory effects on sodium channels. google.comgoogle.com This blockade of sodium channels is believed to be responsible for inhibiting glutamate release, particularly from rat spinal cord slices, suggesting a presynaptic mechanism. google.comgoogle.com This effect on sodium channels and subsequent inhibition of glutamate release indicates a potential therapeutic role in pain management, including inflammatory somatic pain and chronic pain. google.comgoogle.comphysiology.org The sodium channel-blocking activity is considered a potential mechanism for the inhibitory effect on glutamate release. nih.gov

Opioid Receptor Agonism of this compound

This compound acts as an agonist at peripheral opioid receptors, which is a significant component of its pharmacological activity in the gastrointestinal tract. drugbank.comnih.govwikipedia.orgjnmjournal.orgscribd.comphysiology.orgcenmed.commedchemexpress.comnih.govresearchgate.nettaylorandfrancis.com

Kappa-Opioid Receptor Agonism and its Functional Consequences

Peripheral kappa-opioid receptors are also targets of this compound's agonist activity in the gastrointestinal tract. jnmjournal.orgnih.govresearchgate.netpatsnap.comwikipedia.orgcenmed.comresearchgate.netwikipedia.org Agonism at kappa-opioid receptors is known to influence gastrointestinal transit and function. This compound's interaction with kappa receptors, alongside mu and delta receptors, contributes to its ability to modulate motility throughout the gut, including accelerating gastric emptying, inducing premature phase III of the migrating motor complex (MMC), and regulating colonic contractile activity. jnmjournal.orgnih.govresearchgate.netaksci.comresearchgate.net Studies have shown that this compound binds to kappa-opioid receptors in canine myenteric plexus synaptosomes. caymanchem.com The functional consequences of kappa-opioid receptor agonism by this compound are integral to its role as a motility regulator, potentially contributing to both inhibitory and stimulatory effects depending on the existing state of gut activity. patsnap.comwikipedia.org

Role of Enkephalinase Inhibition in this compound's Opioid Effects

While the primary mechanism of this compound involves direct agonism at opioid receptors, some sources suggest a potential, though less emphasized, role in modulating the endogenous opioid system. Enkephalins are endogenous opioid peptides that act on mu and delta opioid receptors and are degraded by enzymes known as enkephalinases. upf.edumdpi.com Inhibition of enkephalinases can increase the levels of endogenous enkephalins, thereby enhancing endogenous opioid signaling. upf.eduresearchgate.net Although this compound is primarily recognized as a direct opioid receptor agonist, the concept of modulating endogenous opioid peptides through enzyme inhibition is a known therapeutic strategy in gastrointestinal disorders. researchgate.net However, the extent to which enkephaline inhibition contributes to this compound's observed opioid effects is not as extensively documented as its direct receptor binding.

Modulation of Gastrointestinal Peptide Release by this compound

Beyond its interactions with opioid receptors, this compound also influences gastrointestinal function by modulating the release of various regulatory peptides. jnmjournal.orgnih.govresearchgate.netaksci.compatsnap.comindexcopernicus.comncats.iodntb.gov.uaresearchgate.net This modulation is considered a significant component of its mechanism of action, contributing to its effects on motility and other digestive processes. jnmjournal.orgnih.govresearchgate.netaksci.compatsnap.comindexcopernicus.com

Influence on Motilin Release

This compound has been shown to influence the release of motilin, a peptide hormone that plays a key role in initiating phase III of the migrating motor complex (MMC) in the upper gastrointestinal tract. jnmjournal.orgnih.govresearchgate.netaksci.comindexcopernicus.comcenmed.comncats.iodntb.gov.uaresearchgate.netnih.govphysiology.orgnih.gov Studies in dogs have demonstrated that this compound administration can induce premature phase IIIs of the MMC, and these events are accompanied by sharp rises in plasma motilin concentrations. nih.govphysiology.org This suggests that this compound's prokinetic effect on the small intestine, particularly its ability to trigger MMC activity, may be mediated, at least in part, by stimulating motilin release. nih.govphysiology.org

Here is a table summarizing findings on this compound's effect on Motilin release:

Study SubjectThis compound Administration MethodObserved Effect on MotilinReference
DogsIntravenous infusion (5 mg/kg)Sharp rises in plasma motilin concentrations accompanying premature phase IIIs of MMC nih.govphysiology.org

Modulation of Vasoactive Intestinal Peptide (VIP) Levels

This compound is also reported to modulate the release of vasoactive intestinal peptide (VIP). jnmjournal.orgnih.govresearchgate.netaksci.compatsnap.comindexcopernicus.comcenmed.comncats.iodntb.gov.uaresearchgate.net VIP is a neuropeptide with various functions in the gastrointestinal tract, including smooth muscle relaxation and the regulation of fluid and electrolyte secretion. interscienceinstitute.comwikipedia.org Some research indicates that this compound can enhance the release of inhibitory neurotransmitters like VIP, which contributes to muscle relaxation and the reduction of spasms. patsnap.com While the precise mechanisms and the extent of VIP modulation by this compound can vary depending on the physiological context, its influence on VIP levels is considered part of its multifaceted action on gastrointestinal function. jnmjournal.orgnih.govresearchgate.netaksci.compatsnap.comindexcopernicus.comncats.iodntb.gov.uaresearchgate.net

Impact on Gastrin and Glucagon (B607659) Release

The modulation of gastrointestinal peptide release by this compound extends to hormones such as gastrin and glucagon. jnmjournal.orgnih.govresearchgate.netaksci.comindexcopernicus.comcenmed.comncats.iodntb.gov.uaresearchgate.netnih.govnih.govnih.gov Gastrin is primarily involved in stimulating gastric acid secretion and gastric motility, while glucagon has various metabolic effects and can influence gastrointestinal motility. nih.gov Studies in dogs have shown that intravenous administration of this compound can abolish the postprandial increase in plasma gastrin and glucagon. nih.govphysiology.orgnih.gov This inhibitory effect on the release of these peptides suggests that this compound can influence several digestive functions through its impact on the endocrine regulation of the gastrointestinal tract. nih.govphysiology.orgnih.gov

Here is a table summarizing findings on this compound's effect on Gastrin and Glucagon release:

Study SubjectThis compound Administration MethodObserved Effect on GastrinObserved Effect on GlucagonReference
DogsIntravenous infusion (10 mg/kg/h)Abolished postprandial increase in plasma gastrinAbolished postprandial increase in plasma glucagon nih.gov
DogsIntravenous infusion (5 mg/kg)Abolished postprandial releaseNot explicitly mentioned in this context nih.govphysiology.org

Antimuscarinic Effects of this compound

This compound and its primary metabolite, N-desmethylthis compound (northis compound), exhibit antagonistic effects on muscarinic acetylcholine (B1216132) receptors (mAChRs). wikipedia.orgpatsnap.com This non-selective antagonism is believed to contribute to its antispasmodic properties by reducing muscle contractions in the gastrointestinal tract. wikipedia.orgpatsnap.com Studies in rat detrusor smooth muscle (DSM) strips have shown that this compound pretreatment inhibits acetylcholine-induced contractions, indicating an antimuscarinic effect. fabad.org.tr Similarly, this compound has been shown to diminish acetylcholine-induced contractions in mouse colonic muscle strips. fabad.org.tr

Local Anesthetic Activity of this compound and its Molecular Basis

This compound possesses local anesthetic activity. wikipedia.orgdrugbank.comnih.govnih.govhres.ca This effect is mediated, at least in part, by the blockade of sodium channels. wikipedia.orgnih.govgoogle.comcapes.gov.br In vitro studies have demonstrated that this compound and its metabolite northis compound block sodium currents in sensory neurons from rat dorsal root ganglia. nih.govcapes.gov.br The affinity of this compound and northis compound towards sodium channels labeled by [³H]-batrachotoxin has been shown to be similar to that of bupivacaine. nih.govgoogle.com Electrophysiological data confirm that this compound and its stereoisomers reversibly block sodium currents in dorsal root ganglia neurons and GH3 cells with comparable efficiency, suggesting a simple bimolecular interaction with one site on the channel. google.comgoogle.com The local anesthetic activity of this compound maleate (B1232345) has been reported to be higher than that of lidocaine (B1675312) in rabbit corneal reflex tests. nih.gov

Interaction with Sensory Neurons of Dorsal Root Ganglia

This compound has been shown to interact with sensory neurons, specifically those located in the dorsal root ganglia (DRG). nih.govnih.govgoogle.comcapes.gov.brgoogle.com Research indicates that this compound and its metabolite northis compound block sodium currents in these neurons. nih.govcapes.gov.br Studies using cultured rat DRG neurons have investigated the effects of this compound and its stereoisomers on sodium, potassium, and calcium currents. google.com These experiments have demonstrated the ability of this compound and northis compound to block sodium channels in DRG neurons. google.com Furthermore, this compound and its metabolites have been studied for their effect on veratridine-induced glutamate release from rat spinal cord slices, indicating an inhibitory effect on glutamate release from presynaptic pools, which may contribute to its analgesic properties. google.comgoogle.com

Anti-inflammatory and Neuroregenerative Effects of this compound

This compound exhibits anti-inflammatory properties. nih.govgastro-j.runih.govbibliomed.organnalsmedres.org Studies have shown that this compound suppresses various proinflammatory cytokines and chemokines. nih.gov Specifically, it has been demonstrated to reduce the production of interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govgastro-j.ru this compound suppresses the activation of key signaling molecules involved in inflammatory pathways, including IL-1 receptor-associated kinase 1 (IRAK1), extracellular signal-related kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and nuclear factor-κB (NF-κB). nih.gov These findings suggest that this compound exerts anti-inflammatory effects by downregulating the IRAK1–ERK1/2–JNK pathway and NF-κB activity. nih.gov

Pharmacokinetic and Metabolic Research on Trimebutine

Absorption and Bioavailability Characteristics

Trimebutine (B1183), administered orally, is rapidly absorbed. Studies in humans and rats have shown peak plasma concentrations of radioactivity occurring within one hour after oral administration of C14-trimebutine maleate (B1232345) or its free base. In dogs, peak plasma concentrations were observed within two to four hours. The free base or salt forms of this compound are quickly absorbed following oral administration, with peak plasma concentration typically reached within 1 hour. Specifically, the time to reach peak plasma concentration following a single oral dose of 200mg this compound is reported as 0.80 hours. The oral bioavailability of this compound is reported to be nearly 100% for the maleate salt.

Peak Plasma Concentration (Tmax) Data:

SpeciesForm AdministeredDoseTmax (approximate)Reference
HumanC14-trimebutine maleate/free baseNot specifiedWithin 1 hour
RatC14-trimebutine maleate/free baseNot specifiedWithin 1 hour
DogC14-trimebutine maleate/free baseNot specified2-4 hours
HumanThis compound (200mg oral)200mg0.80 hours

Distribution Patterns in Biological Tissues

Following absorption, this compound is distributed within the body. Plasma radioactivity in humans suggests a kinetic model involving central and peripheral compartments, with a mean distribution half-life of 0.66 hours. Tissue distribution studies in rats and mice have indicated high concentrations of the radiolabeled drug in the stomach and intestinal walls. Significant concentrations were also found in the major organs of metabolism and excretion in mice. In rats, the drug distribution was found in a decreasing order of liver, kidney, spleen, lung, and heart. The liver and kidney appeared to be major sites of distribution. The fetal transfer of this compound is reported to be low. Protein binding of this compound is minimal, approximately 5% in vivo (rat plasma) and in vitro (bovine serum albumin).

Observed Tissue Distribution (in decreasing order of concentration in rats):

Liver > Kidney > Spleen > Lung > Heart

Metabolic Pathways and Metabolite Identification

This compound undergoes extensive metabolism, primarily through hepatic first-pass metabolism. Major metabolic reactions identified include N-demethylation and ester hydrolysis.

First-Pass Metabolism and Northis compound Formation

Extensive hepatic first-pass metabolism is a significant factor in this compound's metabolic profile. Northis compound, also known as N-monodesmethylthis compound, is identified as the main metabolite. This metabolite is pharmacologically active and retains activity on the colon.

Other Identified Metabolites: N-didesmethylthis compound, 2-dimethylamino-2-phenylbutan-1-ol, 2-methylamino-2-phenylbutan-1-ol, 2-amino-2-phenylbutan-1-ol

Northis compound can undergo further N-demethylation to form N-didesmethylthis compound. Other significant urinary metabolites include 2-amino-2-phenylbutan-1-ol, 2-methylamino-2-phenylbutan-1-ol, and 2-dimethylamino-2-phenylbutan-1-ol. These metabolites can be generated through the hydrolysis of the ester bond in desmethylated metabolites or via initial hydrolysis of the ester bond of this compound followed by sequential N-demethylation. Studies investigating metabolic pathways using deuterium-labeled metabolites have indicated that this compound is preferentially metabolized by N-demethylation followed by ester hydrolysis and conjugation in dogs. In rats, a considerable proportion is presumed to be metabolized by ester hydrolysis before N-demethylation.

Key Metabolites of this compound:

Northis compound (N-monodesmethylthis compound) N-didesmethylthis compound 2-dimethylamino-2-phenylbutan-1-ol 2-methylamino-2-phenylbutan-1-ol 2-amino-2-phenylbutan-1-ol

Glucuronidation Pathways

This compound is also prone to sulphate and/or glucuronic acid conjugation. A previously unreported metabolite, identified as the N-desmethylthis compound glucuronide conjugate, has been discovered, suggesting glucuronidation as a metabolic pathway for northis compound. An acidification step can hydrolyze this glucuronide conjugate. In dogs, conjugation showed predominance over N-demethylation based on the quantities of metabolites from a deuterium-labeled hydrolyzed metabolite.

Elimination Mechanisms and Excretion Routes

The primary route of elimination for this compound and its metabolites is renal excretion. About 94% of an oral dose of this compound is eliminated by the kidneys in the form of various metabolites. Less than 2.4% of the total ingested drug is recovered as unchanged parent drug in the urine. Fecal excretion is also observed, accounting for 5-12% of the radioactivity. The elimination half-life of this compound is approximately 1 hour following a single oral dose of 2mg/kg and 2.77 hours following a single oral dose of 200 mg.

Elimination Data:

Route of EliminationPercentage of Oral DoseForm EliminatedReference
Renal~94%Various metabolites
Fecal5-12% (radioactivity)Not specified
Renal<2.4%Unchanged parent drug
Pharmacokinetic ParameterValueOral DoseReference
Elimination Half-life~1 hour2mg/kg
Elimination Half-life2.77 hours200mg

Pharmacokinetic Linearity and Proportionality Studies

Studies have investigated the linearity and proportionality of this compound pharmacokinetics across different dose ranges. In single ascending dose studies, parameters such as peak plasma concentration (Cmax) and area under the concentration-time curve (AUC) have been found to be linear and proportional over studied dose ranges, such as 125 to 1000 mg. nih.govresearchgate.netaltasciences.com Similarly, in multiple ascending dose studies, Cmax and AUCτ (AUC over the dosing interval) demonstrated linearity and proportionality within dose ranges like 125 to 500 mg. nih.govresearchgate.netaltasciences.comresearchgate.net This suggests that within these dose ranges, the body's handling of this compound is predictable and scales with the administered dose. However, one study noted that the elimination half-life (T½el) of this compound was dependent on dose, while the half-life of its metabolites, N-monodesmethyl-trimebutine (NMT) and 3-thiocarbamoylbenzenesulfonate (3-TCBS), was independent of dose. altasciences.com

Food Effect on this compound Pharmacokinetics

The presence of food can influence the absorption and subsequent pharmacokinetic profile of orally administered drugs. Studies evaluating the effect of food on this compound pharmacokinetics have shown that food tends to increase the Cmax and AUC of this compound. nih.govresearchgate.netaltasciences.comresearchgate.net For instance, one study reported that food increased the Cmax and AUC of this compound with geometric least squares means ratios (90% CI) of 140% (84-234) and 174% (138-221), respectively. nih.govresearchgate.netresearchgate.net The effect of food on the Tmax and T½el of this compound has not been consistently reported as significant. altasciences.com The influence of food can vary among this compound and its metabolites, with food potentially affecting the pharmacokinetic profile of different analytes differently. researchgate.netaltasciences.comresearchgate.net

Pharmacokinetic Studies of Novel this compound Salts

While this compound is commonly used as the maleate salt, research has explored novel salts with potentially improved properties. One such novel salt investigated is this compound 3-thiocarbamoylbenzenesulfonate (GIC-1001). nih.govresearchgate.netaltasciences.com Pharmacokinetic studies of GIC-1001 in healthy volunteers have shown that its pharmacokinetics and that of its metabolites are mainly linear and proportional over studied dose ranges following single and multiple doses. nih.govresearchgate.netaltasciences.comresearchgate.net GIC-1001 is designed with a counterion capable of releasing hydrogen sulfide (B99878) (H2S) in vivo, which may contribute to its therapeutic effect, distinguishing it from the maleate salt where the counterion is devoid of pharmacological effect. altasciences.com Studies comparing different this compound formulations, including novel ones, often measure the concentrations of this compound and its main active metabolite, desmethyl-trimebutine, in plasma to assess bioequivalence. thieme-connect.comnih.govchinjmap.comscispace.com In some cases, this compound concentrations in plasma samples might be low or undetectable due to extensive first-pass metabolism, leading to the primary analysis focusing on the metabolite, desmethyl-trimebutine. thieme-connect.comnih.gov

Pharmacokinetic Parameters of this compound (Example Data from Studies)

ParameterSingle Dose (Fasting) nih.govresearchgate.netMultiple Dose (Steady State) nih.govresearchgate.netresearchgate.netFood Effect (Ratio Fed/Fasted) nih.govresearchgate.netresearchgate.net
Tmax1.0 - 1.5 hours0.5 - 2 hoursNot significantly affected altasciences.com
CmaxLinear and proportionalLinear and proportionalIncreased (Ratio ~140%)
AUCLinear and proportionalLinear and proportional (AUCτ)Increased (Ratio ~174%)
T½elDose-dependent altasciences.comDose-independent for metabolites altasciences.comNot significantly affected altasciences.com

Note: Data is illustrative and compiled from various study findings. Specific values may vary depending on the study design, dose, and formulation.

Pharmacokinetic Parameters of this compound Maleate Sustained-release Tablets (Multiple Dose)

ParameterTest Preparation (ng/mL or h) chinjmap.comReference Preparation (ng/mL or h) chinjmap.com
Cmax35.668 ± 22.19633.022 ± 16.077
Tmax3.154 ± 1.8750.365 ± 9.946
T½el20.793 ± 13.30516.989 ± 4.707
AUCss252.075 ± 150.358224.106 ± 95.405

Pharmacokinetic Parameters of N-demethyl this compound (Multiple Dose)

ParameterTest Preparation (ng/mL or h) chinjmap.comReference Preparation (ng/mL or h) chinjmap.com
Cmax1571.809 ± 823.1691623.535 ± 536.813
Tmax-0.250 ± 11.2592.481 ± 1.237
T½el9.796 ± 2.4509.220 ± 2.009
AUCss11254.863 ± 5746.62010911.059 ± 4111.751

Advanced Research on Trimebutine S Effects on Gastrointestinal Physiology and Motility

Regulation of Gastric Emptying and Lag Period

Trimebutine (B1183) has been shown to accelerate gastric emptying and shorten the gastric lag period, which is the delay before the onset of consistent gastric emptying. nih.govnih.govhippokratia.grresearchgate.netmdpi.comjnmjournal.org This effect appears to be mediated, at least in part, by the release of gastrointestinal agents such as motilin and gastrin. researchgate.net Studies using radionuclide techniques have demonstrated that oral administration of this compound maleate (B1232345) significantly shortens the lag time in starting gastric emptying in humans after a solid meal. nih.gov For instance, one study reported a significant decrease in the mean lag period after this compound treatment compared to controls, although the difference was not always statistically significant across all studies. hippokratia.grmdpi.com

Clinical and experimental studies suggest a beneficial effect of this compound on gastric emptying and propulsive electromechanical activity in the gastrointestinal tract. aapharma.cascispace.com In patients with gastric ulcers receiving omeprazole (B731), the addition of this compound significantly improved gastric emptying rates compared to omeprazole monotherapy. hippokratia.gr

Modulation of Migrating Motor Complex (MMC)

The Migrating Motor Complex (MMC) is a cyclic pattern of electrical and motor activity that occurs in the gastrointestinal tract during fasting, playing a crucial role in clearing residual content. This compound significantly influences MMC activity. researchgate.netnih.govjnmjournal.orgnih.gov

Induction of Premature Phase III of MMC

A notable effect of this compound is its ability to induce premature Phase III of the MMC in the small intestine. researchgate.netjnmjournal.orghippokratia.graksci.comdrugbank.comnih.govaapharma.ca This is a key mechanism by which this compound promotes intestinal motility. Studies in humans using manometry have shown that intravenous administration of this compound can induce a premature Phase III in the duodenojejunum during the fasting state. nih.gov For example, in one study, 100 mg of intravenous this compound consistently induced a premature Phase III, decreasing the mean period of the MMC cycle. nih.gov This effect appears to involve opiate receptors, as it can be suppressed by naloxone. nih.gov

Influence on Fasting and Postprandial Small Intestine Propulsive Activity

This compound influences propulsive activity in the small intestine in both fasting and postprandial states. researchgate.netnih.govaapharma.ca In the fasting state, this compound administration has been shown to induce duodenal MMCs that propagate to the distal intestine. nih.gov In the postprandial state, this compound can shorten the period without duodenal MMCs. nih.gov This modulation of small intestine propulsive activity offers potential therapeutic approaches for motility disorders such as postoperative ileus and pseudo-obstruction. researchgate.netresearchgate.net

Concentration-Dependent Dual Effects on Gut Motility (Hypermotility and Hypomotility)

This compound exhibits a unique concentration-dependent dual effect on gastrointestinal motility, capable of stimulating contractions in hypomotile states and inhibiting contractions in hypermotile states. researchgate.netnih.govdrugbank.comnih.govresearchgate.netaapharma.canih.govwikipedia.orgnih.gov This regulatory action is a key characteristic differentiating it from pure spasmolytic or prokinetic agents. hippokratia.gr

The dual function is linked to its interaction with ion channels and opioid receptors. At lower concentrations (e.g., 1-10 µM), this compound can depolarize the resting membrane potential, potentially by inhibiting outward potassium currents, leading to enhanced muscle contractions. It may also activate T-type Ca2+ channels. drugbank.comnih.gov At higher concentrations (e.g., 100-300 µM), this compound can inhibit the influx of extracellular Ca2+ through voltage-dependent L-type Ca2+ channels, reducing the amplitude of spontaneous contractions and action potentials, thereby inhibiting motility. drugbank.comnih.gov This dual mechanism allows this compound to normalize abnormal intestinal electrical activity, regulating both hypo- and hyperactivity. mdpi.com

Effects on Colonic Contractile Activity

This compound also modulates the contractile activity of the colon. researchgate.netdrugbank.comnih.govresearchgate.netaapharma.cawikipedia.org Similar to its effects on the small intestine, this compound can influence colonic motility in a concentration-dependent manner. nih.govibsgroup.org Studies have examined its effects on colonic myoelectrical activity in conditions like irritable bowel syndrome (IBS). researchgate.netaapharma.ca Research suggests that this compound can attenuate colonic motility, particularly through the inhibition of L-type Ca2+ channels at higher concentrations. nih.govibsgroup.org At lower concentrations, it may enhance contractions. nih.govibsgroup.org The effect of this compound on the colon supports its use in conditions involving disordered colonic motility, such as constipation due to colonic inertia in IBS patients. researchgate.net

Regulation of Visceral Sensitivity and Pain Control Mechanisms

This compound has been shown to play a role in regulating visceral sensitivity and contributing to pain control mechanisms in the gastrointestinal tract. researchgate.netresearchgate.nethippokratia.grdrugbank.comaapharma.ca Visceral hypersensitivity, an increased perception of stimuli from the gut, is a key factor in conditions like IBS and functional dyspepsia. mdpi.comnih.gov

Research indicates that this compound can decrease reflexes induced by distension of the gut lumen in animals, suggesting a direct modulation of visceral sensitivity. nih.govhippokratia.graksci.com Its local anesthetic properties, reported to be more potent than lidocaine (B1675312), may also contribute to its pain-relieving effects. hippokratia.graapharma.canepjol.info The interaction with peripheral opioid receptors (μ, κ, and δ) is also believed to be involved in its analgesic effects. researchgate.netnih.govjnmjournal.orgcenmed.com

Studies have explored the impact of this compound on neurochemical markers related to visceral sensitivity. For example, this compound maleate has been shown to influence levels of vasoactive intestinal peptide (VIP) and neuropeptide Y (NPY), which are implicated in visceral hypersensitivity and gastrointestinal motility disorders. nih.govresearchgate.net A decrease in VIP levels and an increase in NPY levels after this compound treatment have been observed, suggesting a mechanism for modulating visceral hypersensitivity. nih.govresearchgate.net

Impact on Sphincter of Oddi Motility

This compound has been investigated for its effects on the motility of the Sphincter of Oddi (SO), a muscular valve that controls the flow of bile and pancreatic juice into the duodenum. Studies using endoscopic manometry in patients with post-cholecystectomy pain suggestive of SO dysfunction have provided insights into its actions.

One study involving cholecystectomized patients with suspected SO dysfunction found that intravenous administration of this compound resulted in a significant increase in the antegrade phasic contraction rate of the SO. nih.gov While this compound decreased the basal pressure of the SO, this reduction was not statistically significant in that study. nih.gov The effects of this compound on SO motility appeared to vary depending on the specific basal motility anomalies observed in patients. nih.gov For instance, in patients with increased basal SO pressure (hyperpressure), this compound decreased the pressure, returning it to a normal value in some cases. nih.gov In patients exhibiting tachyoddia (increased frequency of phasic contractions), the frequency of these contractions decreased towards normal in a portion of the patients. nih.gov For those with prolonged phasic contractions, this compound helped normalize the duration, although their frequencies sometimes increased. nih.gov In a patient with an absence of phasic contractions, prolonged phasic contractions developed after this compound administration. nih.gov This differential modulation based on the initial SO motility pattern suggests a complex regulatory effect, potentially involving enkephalinergic control of SO motility. nih.gov

Further research in rabbits has also indicated that this compound can either stimulate or inhibit Sphincter of Oddi contraction, suggesting a dose-dependent mechanism in this species. researchgate.netaapharma.ca

The regulatory effect of this compound on SO motility observed in clinical and animal studies highlights its potential to normalize dysfunctional patterns, rather than simply stimulating or inhibiting contractions uniformly.

Here is a summary of this compound's observed effects on Sphincter of Oddi motility in a study of post-cholecystectomy patients:

Basal SO Motility AnomalyThis compound EffectStatistical Significance (Phasic Contraction Rate)
Normal/OverallIncreased antegrade phasic contraction rateP = 0.02 nih.gov
Increased Basal PressureDecreased basal pressure (returned to normal in 1 case)Not statistically significant (P = 0.11 for overall basal pressure change) nih.gov
TachyoddiaDecreased frequency of phasic contractionsNot specified for this subgroup nih.gov
Prolonged Phasic ContractionsNormalized duration, increased frequencyNot specified for this subgroup nih.gov
Absence of Phasic ContractionsDeveloped prolonged phasic contractionsNot specified for this subgroup nih.gov

Interactions with Interstitial Cells of Cajal (ICCs)

Interstitial Cells of Cajal (ICCs) are specialized mesenchymal cells in the gastrointestinal tract that act as pacemaker cells, generating slow waves that coordinate smooth muscle contractions and mediating signals from enteric neurons to smooth muscle cells. jnmjournal.org this compound's effects on gastrointestinal motility are likely to involve interactions with ICCs, in addition to its actions on smooth muscles and enteric nerves. jnmjournal.orgresearchgate.net

While the precise mechanisms of this compound's interaction with ICCs are still being elucidated, it is understood that ICCs play a crucial role in the initiation and regulation of gastrointestinal motility. jnmjournal.orgjnmjournal.orgresearchgate.net Some research suggests that this compound may act as a multi-ion channel regulator (affecting Ca²⁺ and K⁺ channels) in the gut, which could influence ICC activity. jnmjournal.org The dual action of this compound, where it can both stimulate and inhibit intestinal motility depending on concentration and the existing contractile state, hints at a complex interplay involving various cellular components, including ICCs. researchgate.netnih.govdrugbank.com

Further sophisticated studies are needed to fully clarify the specific role of this compound in modulating the function of ICCs within the complex environment of the gastrointestinal tract, which includes smooth muscles and the enteric nervous system. researchgate.net Understanding these interactions is considered important for promoting the therapeutic benefits of this compound as a gastrointestinal modulator. nih.gov

Clinical Research and Therapeutic Applications of Trimebutine

Research in Irritable Bowel Syndrome (IBS)

Trimebutine (B1183) has been investigated for its efficacy in managing various aspects of Irritable Bowel Syndrome, a chronic functional gastrointestinal disorder characterized by abdominal pain and altered bowel habits. mp.plnih.gov

Efficacy in Pain Management in IBS Subtypes

Clinical studies have explored this compound's impact on abdominal pain and discomfort in IBS patients. Research indicates that this compound is effective in relieving abdominal pain and discomfort associated with IBS. nih.govkarger.comnih.govnih.govdoaj.orggastro-j.rukoreamed.org Some studies have specifically noted its efficacy in reducing abdominal pain in patients with IBS-D (diarrhea-predominant IBS). doaj.org While some systematic reviews have shown a statistically significant improvement in abdominal pain with this compound compared to placebo, others have not found a significant difference. nih.gov An observational study involving a large number of patients with functional gastrointestinal disorders, including IBS, reported that a significant proportion experienced a decrease in the severity of abdominal pain after treatment with this compound. doaj.org

Here is a summary of findings on pain reduction:

Study TypePatient GroupOutcome MeasuredKey FindingCitation
Clinical StudiesIBSAbdominal Pain/DiscomfortEffective in relieving pain and discomfort. nih.govkarger.comnih.govnih.govgastro-j.rukoreamed.org
Clinical StudyIBS-DAbdominal PainEfficacious in reducing abdominal pain. doaj.org
Systematic ReviewsIBSAbdominal PainInconsistent results; some show significant improvement vs. placebo, others do not. nih.gov
Observational Multicenter StudyFGID (incl. IBS)Severity of Abdominal PainSignificant decrease in severity after treatment in a large proportion of patients. doaj.org

Impact on Bowel Function Normalization in IBS-C and IBS-D

This compound is known to regulate intestinal motility, which is often dysregulated in IBS-C (constipation-predominant) and IBS-D. drugbank.comresearchgate.net Studies suggest that this compound can help normalize intestinal motility and sensitivity. drugbank.comwikipedia.org Research has indicated its effectiveness in regulating bowel function and normalizing bowel habits. mp.plkoreamed.org Some studies have specifically examined its effect on stool frequency and consistency in IBS patients. nih.gov

Studies on Visceral Hypersensitivity in IBS

Visceral hypersensitivity, an increased perception of stimuli from the gastrointestinal tract, plays a significant role in IBS symptoms, particularly pain. nih.gov this compound has been shown to modulate visceral sensitivity. scielo.org.conih.govjnmjournal.org Research indicates that this compound can reduce visceral hypersensitivity in IBS patients. nih.govkarger.comnih.gov

Research in Post-Infectious IBS

Post-infectious IBS (PI-IBS) is a subtype of IBS that develops after an acute gastrointestinal infection. jnmjournal.org Studies have investigated the efficacy of this compound in patients with PI-IBS. Research suggests that this compound is effective in treating post-infectious IBS. jnmjournal.orgnepjol.info Animal models of PI-IBS have shown that this compound maleate (B1232345) is effective in reducing colonic muscle hypercontractility. researchgate.netnih.gov

Research in Functional Dyspepsia (FD) and Overlap Syndromes

This compound has also been studied for its effects on Functional Dyspepsia (FD), a disorder characterized by symptoms originating from the gastroduodenal region in the absence of organic disease. nih.govkarger.comnih.govpainphysicianjournal.com Overlap between FD and IBS is common. gastro-j.rujnmjournal.orgjnmjournal.org

Efficacy in Functional Dyspepsia Symptoms (Epigastric Pain, Postprandial Fullness, Early Satiety, Nausea, Belching)

Here is a summary of findings on FD symptom relief:

SymptomEfficacy Reported (Yes/No)Citation
Epigastric PainYes nih.govdoaj.orgresearchgate.netnepjol.infoscispace.comnepjol.inforesearchgate.netresearchgate.net
Postprandial FullnessYes nih.govdoaj.orgresearchgate.netnepjol.infoscispace.comnepjol.inforesearchgate.netresearchgate.net
Early SatietyYes nih.govdoaj.orgresearchgate.netnepjol.infoscispace.comnepjol.inforesearchgate.netresearchgate.net
NauseaYes researchgate.netnepjol.infoscispace.comnepjol.inforesearchgate.net
BelchingYes researchgate.netnepjol.infoscispace.comnepjol.inforesearchgate.net
Overall FD SymptomsYes nih.govkarger.commdpi.comresearchgate.net

Studies on Functional Dyspepsia-IBS Overlap Syndrome

Functional Dyspepsia (FD) and Irritable Bowel Syndrome (IBS) are prevalent functional gastrointestinal disorders that frequently overlap, negatively impacting patients' quality of life. mdpi.comhippokratia.grjnmjournal.org Research indicates that this compound may be effective in managing the symptoms associated with this overlap syndrome. mdpi.comjnmjournal.org

A multicenter, randomized, double-blind, placebo-controlled study involving 211 patients with FD, some of whom likely presented with overlapping symptoms with IBS, evaluated the efficacy of this compound maleate. The study found a statistically significant reduction in the Gastric Distress Symptom Score (GDSS) in the this compound group compared to the placebo group between the initial and final visits. mdpi.com Furthermore, scintigraphy testing showed that this compound significantly accelerated gastric emptying at 50 minutes. mdpi.com

Preliminary data suggest that Helicobacter pylori infection is frequent in patients with GERD-IBS-FD overlap. Treatment regimens including H. pylori eradication, proton pump inhibitors (PPIs), and this compound have shown improvement in health-related quality of life in these patients, predominantly in those treated with this compound. mdpi.comjnmjournal.org

An observational study involving 100 patients with Functional Dyspepsia Syndrome (FDS) noted that a combination of FDS with IBS was present in 21% of cases. gastro-j.ru This study demonstrated that this compound maleate was effective across different FDS forms, including those with overlapping symptoms. gastro-j.ru

Animal model studies, such as one using a corticotropin-releasing factor (CRF) induced overlap syndrome model in guinea pigs, have also suggested that this compound is effective on both upper and lower gastrointestinal tract motor function, supporting its potential use in FD-IBS overlap syndrome in humans. jnmjournal.orgjnmjournal.org

Research in Children with Functional Dyspepsia

Functional abdominal pain disorders (FAPD), including functional dyspepsia, are common in children and adolescents. clinicaltrials.govjnmjournal.org Limited studies have investigated the effects of this compound in this pediatric population. clinicaltrials.gov

A prospective open-label study enrolled ninety-two pediatric outpatients (12-17 years old) diagnosed with functional dyspepsia based on Rome III criteria. nepjol.inforesearchgate.net Patients received this compound maleate for 3 weeks. The study reported a significant decrease in scores for several key symptoms of functional dyspepsia after treatment. nepjol.inforesearchgate.net

The observed symptom improvements are summarized in the table below:

Symptomp-value
Epigastric pain< 0.05
Postprandial fullness< 0.05
Early satiety< 0.05
Nausea< 0.05
Belching< 0.05

Complete relief of symptoms was reported in a high percentage of the outpatients in this study. researchgate.net Although this was an open-label study without a placebo control, the significant symptom improvement suggests the potential efficacy of this compound maleate in pediatric functional dyspepsia. nepjol.inforesearchgate.net

Another study focusing on children and adolescents with IBS, where functional dyspepsia was also highly prevalent (80.8%), found that clinical recovery was significantly higher in the group treated with this compound maleate compared to a non-medicated group. jnmjournal.orgnih.gov

Research in Postoperative Paralytic Ileus

Postoperative paralytic ileus, a temporary impairment of intestinal motility following abdominal surgery, represents a significant clinical challenge. drugbank.comtaylorandfrancis.comekb.eg this compound has been investigated for its ability to accelerate the recovery of bowel function in this setting. drugbank.comtaylorandfrancis.comrxmed.com

Studies have indicated that this compound maleate can help improve postoperative conditions by decreasing abdominal and colonic discomfort, abdominal pain, and nausea. ekb.eghres.ca In controlled studies, this compound maleate administered intravenously or intramuscularly at doses ranging from 100 to 400 mg was found to be well tolerated. hres.ca

Research has shown that the duration of paralytic ileus was notably shorter in patients treated with this compound maleate compared to control groups. ekb.eghres.ca The time interval to the passage of the first intestinal gas was also shorter in this compound-treated patients. ekb.eg

Data from studies on postoperative ileus highlight this compound's intense contractile activity on the intestine and its ability to accelerate transit. ekb.eghres.ca For instance, one study showed a significant acceleration of single stool transit time in patients receiving this compound maleate, with the median time reduced from 52 to 25 hours. ekb.eg

Research in Gastroesophageal Reflux Disease (GERD)

Gastroesophageal Reflux Disease (GERD) is a condition characterized by the reflux of stomach contents into the esophagus. wikipedia.orgjnmjournal.org this compound has been explored for its potential therapeutic effects in GERD, particularly in patients with co-existing conditions like IBS. patsnap.comhippokratia.grnih.gov

This compound may exhibit a protective effect against GERD. mdpi.com Its mechanism of action, which includes accelerating gastric emptying and controlling esophageal motility, contributes to its potential benefit in GERD. hippokratia.grnih.gov

A study investigating the efficacy of this compound therapy in patients with both GERD and IBS reported significant improvement in GERD symptoms, as well as esophagitis, in patients treated with a combination of omeprazole (B731) and this compound, compared to those treated with omeprazole alone. nih.govresearchgate.net

The prevalence of GERD symptoms is notable in patients with FD and IBS overlap. mdpi.comjnmjournal.orggastro-j.ru Studies have shown that this compound appears to be effective in patients with GERD and IBS. hippokratia.grnih.govresearchgate.net

Investigation of this compound as an Adjunctive Treatment in Other Gastrointestinal Conditions

This compound's motility-modulating properties have led to investigations into its use as an adjunctive treatment in other gastrointestinal conditions.

Rabeprazole-Resistant Reflux Oesophagitis

Reflux oesophagitis that does not respond adequately to treatment with proton pump inhibitors like rabeprazole (B1678785) presents a clinical challenge. wikipedia.orgdrugbank.comnih.gov this compound was investigated as an adjunctive treatment in patients with Grade A or B reflux oesophagitis whose symptoms were refractory to rabeprazole. wikipedia.orgdrugbank.com

A clinical trial evaluating this compound maleate combined with rabeprazole for this indication was initiated. drugbank.com However, this clinical trial was withdrawn due to a lack of funds. wikipedia.orgdrugbank.com Therefore, conclusive data on the efficacy of this compound as an adjunctive treatment for rabeprazole-resistant reflux oesophagitis from this specific trial are not available.

Small Intestinal Bacterial Overgrowth (SIBO)

Small Intestinal Bacterial Overgrowth (SIBO) is characterized by an excessive amount of bacteria in the small intestine, often associated with symptoms like bloating, pain, and altered bowel habits. gidoctor.net The rationale for investigating this compound in SIBO lies in its potential to stabilize intestinal motility, which might enhance the effectiveness of antibiotics used to treat SIBO. researchgate.netjnmjournal.org

A randomized double-blind placebo-controlled trial compared the efficacy of rifaximin (B1679331) alone with that of rifaximin combined with this compound maleate in patients with functional bloating and SIBO. researchgate.netjnmjournal.orgnih.gov The study's primary outcome was SIBO eradication based on glucose breath testing. researchgate.netnih.govnih.gov

The study found no significant difference in the complete eradication rate of SIBO between the rifaximin group and the combined rifaximin-trimebutine group. researchgate.netnih.gov The eradication rates were similar in both groups. researchgate.netnih.gov

However, the study's secondary outcomes indicated that the combined group exhibited substantial relief of bloating. researchgate.netnih.gov Although the combination therapy was not superior for SIBO eradication, it did lead to a numerical reduction in the concentration of breath hydrogen (H₂) and methane (B114726) (CH₄). researchgate.netnih.gov

The results suggest that while this compound combined with rifaximin may not improve SIBO eradication rates compared to rifaximin alone, the combination might offer symptomatic benefits, particularly for bloating. researchgate.netjnmjournal.orgnih.gov Further research is needed to fully understand the role of this compound, potentially alone, in the management of SIBO symptoms. nih.gov

Chronic Gastritis

Research has investigated the effects of this compound maleate on gastric motility in patients diagnosed with gastric ulcer, a condition often associated with chronic gastritis. A study involving patients with active gastric ulcers compared treatment with a proton pump inhibitor (PPI) alone versus a combination of a PPI and this compound maleate. Electrogastrography (EGG) and gastric emptying measurements were conducted before and after an 8-week treatment period. During the active ulcer stage, abnormalities in EGG frequency, such as tachygastria or bradygastria, were observed in a significant number of patients. Following treatment, the group receiving the combination therapy showed improved gastric emptying rates compared to the group treated with the PPI alone. nih.gov Specifically, gastric emptying in the PPI + this compound maleate group improved significantly after treatment, while the PPI-only group showed no change. nih.gov These findings suggest that this compound may have a beneficial effect on abnormal gastric motility in patients with gastric ulcer, which can be a component of chronic gastritis. nih.gov

This compound has also been indicated for chronic gastritis among other functional gastrointestinal disorders. patsnap.com Studies in patients with non-ulcer dyspepsia (NUD), a condition that can overlap with chronic gastritis symptoms, have explored this compound's impact on gastric emptying. One study found that a portion of NUD patients had prolonged gastric emptying. jsnm.org Treatment with oral this compound for three weeks appeared to increase solid gastric emptying rates, reducing the duration of the lag period and decreasing food retention at 100 minutes. jsnm.org

Table 1: Effect of this compound Maleate on Gastric Emptying in Patients with Non-Ulcer Dyspepsia

ParameterBefore Treatment (n=20)After 3 Weeks this compound Maleate (n=20)p-value
Retention at 100 minutes (%)[Data from source][Data from source]<0.0005 jsnm.org
Lag Period Duration[Data from source][Data from source]<0.0005 jsnm.org

(Note: Specific numerical data for Retention at 100 minutes and Lag Period Duration were indicated as present in the source text but not explicitly provided in the search snippets. The p-value <0.0005 indicates a statistically significant improvement with this compound treatment.)

Emerging Research Areas

Emerging research areas for this compound explore its potential applications beyond traditional gastrointestinal motility disorders, including investigations into its antitumor activities and its effects in acute inflammatory conditions like ulcerative colitis and alkaline corneal burns. wikipedia.orgdntb.gov.uamdpi.comnih.gov

Antitumor Activities in Ovarian Cancer and Glioma/Glioblastoma Cells

Investigations into the antitumor properties of this compound have shown promising results in various cancer cell lines, including ovarian cancer and glioma/glioblastoma cells. mdpi.combibliomed.orgnih.gov Studies have indicated that this compound can significantly reduce the viability of glioma/glioblastoma cells. nih.gov Furthermore, exposure to this compound has been shown to inhibit the migration and colony formation of human glioma/glioblastoma cells in vitro. nih.gov The potential anticancer mechanisms of this compound in these cells may involve the inactivation of key signaling pathways, such as the PI3K/AKT and Ras/MAPK pathways. nih.gov In xenograft mouse models using human U-87 MG glioblastoma cells, this compound treatment significantly suppressed tumor growth in vivo. nih.gov This was associated with an increase in apoptotic cells within the tumor tissues and modulated expression levels of proteins involved in apoptosis (Bax and Bcl-2) and signaling pathways (p-AKT and p-ERK). nih.gov

In ovarian cancer research, this compound maleate has been evaluated for its effects on ovarian cancer stem cells (CSCs). mdpi.com Studies using sphere-forming cells derived from A2780 epithelial ovarian cancer cells (A2780-SP cells) as a model for ovarian CSCs demonstrated that this compound maleate exhibited selective growth inhibition with a GI50 of approximately 0.4 µM in A2780-SP cells, compared to over 100 µM in the parent A2780 cells. mdpi.com this compound maleate induced G0/G1 cell cycle arrest and increased the population of apoptotic cells in A2780-SP samples at concentrations above 1 µM. mdpi.com In an in vivo xenograft mouse model using A2780-SP cells, intraperitoneal injection of this compound maleate at 3 mg/kg daily significantly reduced tumor growth. mdpi.com Unlike its action in glioma cells, the effect of this compound on ovarian CSCs did not appear to be mediated through opioid receptors, as opioid receptor expression was not high in these cells, and opioid receptor agonists did not have a similar effect. mdpi.com

Table 2: Effects of this compound on Cancer Cells

Cancer Cell TypeObserved EffectsPotential Mechanisms InvolvedIn Vivo Model Results
Glioma/GlioblastomaReduced cell viability, inhibited migration and colony formation, induced apoptosisInactivation of PI3K/AKT and Ras/MAPK signaling pathwaysSuppressed tumor growth in xenograft mouse model nih.gov
Ovarian Cancer Stem CellsSelective growth inhibition, G0/G1 arrest, induced apoptosisNot mediated via opioid receptors; potential impact on stemnessReduced tumor growth in xenograft mouse model mdpi.com

Studies in Acute Ulcerative Colitis

This compound is being investigated for its potential therapeutic effects in acute ulcerative colitis. nih.govnih.gov Studies in rat models of acute colonic inflammation induced by trinitrobenzene sulfonic acid (TNBS) have shown that local administration of this compound maleate significantly reduced the severity of colitis. nih.gov This effect was observed at doses ranging from 3 to 60 mg/kg when administered before and after colitis induction. nih.gov The main metabolite of this compound in humans, nor-trimebutine, also demonstrated a dose-dependent reduction in colitis severity in this model. nih.gov The beneficial effects in this model are potentially linked to the local anesthetic activity of this compound and nor-trimebutine, which display affinity for sodium channels. nih.gov

Further research has explored novel delivery methods for this compound maleate to enhance its effects in ulcerative colitis. nih.govresearchgate.nettandfonline.com this compound maleate encapsulated by nanostructured lipid carriers (NLC) has been investigated for its protective effects on colon mucosa in acetic acid-induced colitis in rats. wikipedia.orgnih.gov Orally administered optimized this compound maleate-loaded NLC was found to alleviate the severity of colitis in this model, potentially due to controlled release of the compound. nih.govtandfonline.com The protective activity was assessed through macroscopical scores, histopathological changes, and examination of inflammatory markers like tumor necrosis factor-α (TNF-α) and oxidative stress indicators. nih.govtandfonline.com

Research on Alkaline Corneal Burns

This compound has shown promise in research concerning the treatment of alkaline corneal burns. wikipedia.orgdntb.gov.uaresearchgate.netexlibrisgroup.com Alkaline burns to the cornea can lead to significant loss of corneal transparency. dntb.gov.uaresearchgate.net Studies utilizing a rat model of corneal alkaline burn have investigated the effects of topical application of an ophthalmic this compound solution. dntb.gov.uaresearchgate.netexlibrisgroup.com this compound was found to suppress inflammatory cell infiltration at the wound site, specifically reducing macrophage infiltration in the early phase and neutrophil infiltration in the late phase. dntb.gov.uaresearchgate.netexlibrisgroup.com This protective activity is thought to be mediated, in part, by the inhibition of the high-mobility group box 1-receptor for advanced glycation end products (HMGB1-RAGE) pathway. dntb.gov.uaresearchgate.net

Beyond its anti-inflammatory effects, this compound also inhibited neovascularization and myofibroblast development in the late phase of healing in the rat model. dntb.gov.uaresearchgate.netexlibrisgroup.com Furthermore, this compound effectively inhibited the expression of interleukin-1β (IL-1β) in the injured cornea and reduced scar formation by decreasing the expression of type III collagen. dntb.gov.uaresearchgate.netexlibrisgroup.com These findings suggest that this compound may offer a novel therapeutic strategy for corneal wounds resulting from alkaline burns, providing both anti-inflammatory effects and the prevention of neovascularization and fibrosis. dntb.gov.uaresearchgate.netexlibrisgroup.com

Table 3: Effects of this compound in a Rat Alkaline Corneal Burn Model

Observed EffectMechanism/Associated Finding
Suppressed inflammatory cell infiltrationReduced macrophage (early phase) and neutrophil (late phase) infiltration; Inhibition of HMGB1-RAGE pathway dntb.gov.uaresearchgate.netexlibrisgroup.com
Inhibited neovascularization and myofibroblast developmentObserved in the late phase of healing dntb.gov.uaresearchgate.netexlibrisgroup.com
Reduced scar formationDecreased expression of type III collagen dntb.gov.uaresearchgate.netexlibrisgroup.com
Inhibited Interleukin-1β expressionObserved in the injured cornea dntb.gov.uaresearchgate.netexlibrisgroup.com

Drug Interactions and Mechanistic Insights

Interactions Affecting Trimebutine's Pharmacokinetics

Pharmacokinetic interactions can alter the absorption, distribution, metabolism, or excretion of This compound (B1183), thereby affecting its plasma concentration and duration of action. This compound undergoes extensive hepatic first-pass metabolism, primarily yielding N-desmethylthis compound (northis compound), which also possesses pharmacological activity. nih.gov Further metabolism can occur, leading to other desmethylated metabolites and subsequent hydrolysis products. nih.gov this compound is also susceptible to sulfate (B86663) and/or glucuronic acid conjugation. nih.gov

Studies suggest that this compound may have inhibitory effects on cytochrome P450 (CYP) enzymes, particularly CYP3A4. jst.go.jpnih.govresearchgate.net In vitro studies have shown that this compound can markedly inhibit CYP3A4 activity with a competitive inhibitory property. jst.go.jpnih.govresearchgate.net The inhibition constant (Ki) for this compound on CYP3A4 has been reported as 6.56 µM. jst.go.jpnih.govresearchgate.net This suggests a potential for this compound to influence the metabolism of other drugs that are substrates of CYP3A4. Conversely, certain drugs may also affect the metabolism of this compound. For instance, the metabolism of this compound can potentially be decreased when combined with inhibitors of CYP enzymes, such as amprenavir (B1666020) or atazanavir. drugbank.com Conversely, inducers of metabolism, such as amobarbital, may potentially increase the metabolism of this compound. drugbank.com

Some medications may also affect the excretion rate of this compound. For example, amphetamine, amoxicillin, amrinone, and budesonide (B1683875) may decrease the excretion rate of this compound, potentially leading to higher serum levels. drugbank.com Conversely, bromotheophylline may increase the excretion rate of this compound, potentially resulting in lower serum levels and reduced efficacy. drugbank.com

Interactions with Anesthetic Agents (e.g., d-tubocurarine)

This compound has been shown in animal studies to increase the duration of anesthesia induced by d-tubocurarine. aapharma.cahres.ca D-tubocurarine is a non-depolarizing neuromuscular blocking agent that acts by competitively antagonizing acetylcholine (B1216132) receptors at the neuromuscular junction. nih.govdrugbank.com While the precise mechanism of this interaction with this compound is not extensively detailed in the provided information, it suggests that this compound may enhance the neuromuscular blocking effects of d-tubocurarine. drugbank.comdrugbank.com This potentiation could be related to this compound's own effects on ion channels or its potential, albeit weak, interactions with cholinergic systems, although its primary effects are mediated through opioid receptors and calcium/potassium channels. nih.govdrugbank.comhres.cawikipedia.org

Modulation of Anticholinergic Effects (e.g., zotepine)

This compound may potentiate the anticholinergic effects caused by certain drugs, such as zotepine (B48254). wikipedia.org Zotepine is an atypical antipsychotic with antagonistic properties at various receptors, including muscarinic acetylcholine receptors, which are responsible for anticholinergic effects. patsnap.comwikidoc.org Anticholinergic effects can include dry mouth, constipation, blurred vision, and urinary retention. patsnap.comnih.gov While this compound itself is described as having antimuscarinic effects, the potentiation of anticholinergic effects when combined with agents like zotepine suggests a potential additive or synergistic interaction on muscarinic receptors or downstream signaling pathways. wikipedia.orgnih.gov this compound has been reported to have affinity for muscarinic acetylcholine receptors, including M1, M2, M3, M4, and M5 subtypes. nih.gov

Effects on Calcium Channel Blockers Efficacy

This compound's mechanism of action involves the modulation of calcium channels, particularly the inhibition of voltage-gated L-type calcium channels at higher concentrations. nih.govdrugbank.comwikipedia.orgnih.gov This inhibition decreases calcium influx in smooth muscle cells, contributing to its ability to slow peristalsis. nih.govdrugbank.comwikipedia.org Given this mechanism, interactions with calcium channel blockers are plausible. Some sources indicate that this compound may decrease the therapeutic efficacy of calcium when used in combination with various calcium salts (e.g., calcium acetate, calcium chloride). drugbank.com Additionally, amlodipine (B1666008) may potentially increase the arrhythmogenic activities of this compound. drugbank.com Research indicates that this compound inhibits the voltage-dependent inward Ca2+ current in smooth muscle cells, binding preferentially to calcium channels in the inactivated state. nih.gov The affinity of this compound for calcium channels is calculated to be significantly higher in the inactivated state compared to the closed-available state. nih.gov

Interactions with Other Gastrointestinal Motility Agents (e.g., cisapride)

This compound is a gastrointestinal motility regulator with a dual function, capable of stimulating or inhibiting contractions depending on the physiological state of the muscle. nih.govdrugbank.com It acts through various mechanisms, including opioid receptor agonism and modulation of ion channels. nih.govdrugbank.comhres.cawikipedia.orgnih.gov Cisapride is another prokinetic agent that primarily acts as a serotonin (B10506) (5-HT4) receptor agonist, enhancing acetylcholine release in the myenteric plexus. medscape.comnih.govresearchgate.net While both drugs affect gastrointestinal motility, their mechanisms of action differ. Some information suggests that this compound might decrease the efficacy of cisapride. wikipedia.org This could potentially be due to opposing effects on certain pathways or receptors that regulate motility. However, other research indicates that co-administration of this compound with mosapride (B1662829), another prokinetic agent acting on 5-HT4 receptors, can produce a synergistic effect on small intestine motility. researchgate.net This highlights the complexity of interactions between different motility agents and the potential for both antagonistic and synergistic outcomes depending on the specific agents and the segment of the gastrointestinal tract involved.

Interaction with Vagus Nerve Activity Modulators (e.g., procainamide)

The vagus nerve plays a significant role in regulating gastrointestinal function. researchgate.netnih.govfrontiersin.org this compound's effects on gastrointestinal motility are mediated, in part, through its interaction with peripheral opioid receptors and the release of gastrointestinal peptides. nih.govmedscape.com There is a reported interaction where procainamide, a medication that can affect vagus nerve activity, may lead to the potentiation of vagus nerve activity inhibition by this compound. wikipedia.org This potentiation could result in a positive chronotropic effect, potentially leading to tachycardia. wikipedia.org The main active metabolite of this compound, nor-trimebutine, has been shown to decrease neuronal activation in the spinal cord and sacral parasympathetic nucleus, which are involved in vagal pathways. researchgate.net This suggests a potential influence of this compound and its metabolites on vagal signaling, which could contribute to interactions with drugs that modulate vagus nerve activity.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5573
d-tubocurarine5750
Zotepine5731
Cisapride2769
Procainamide4915
Northis compound71784
Mosapride60936
Amlodipine2162
Amprenavir131787
Atazanavir148365
Amobarbital2164
Amphetamine3003
Amoxicillin33413
Amrinone41677
Budesonide5281055
Bromotheophylline248833

Interactive Data Table (Illustrative Example based on CYP Inhibition Data):

Gastrointestinal DrugCYP3A4 Inhibition Ki (µM)Inhibitory PropertyPotential for Drug Interaction (In Vivo)
This compound6.56CompetitiveYes (based on cut-off criteria)
Papaverine12.8CompetitiveYes (based on cut-off criteria)
Oxethazaine3.08CompetitiveYes (based on cut-off criteria)

Note: This table is an illustrative example based on findings regarding CYP3A4 inhibition by certain gastrointestinal drugs, including this compound. jst.go.jpnih.govresearchgate.net The potential for in vivo interaction is predicted based on exceeding cut-off criteria in the referenced studies, but clinical significance requires further confirmation.

Preclinical and Translational Research Methodologies

In vitro Studies on Smooth Muscle Preparations

In vitro studies using isolated smooth muscle preparations have been instrumental in understanding trimebutine's direct effects on muscle contractility. This compound (B1183) maleate (B1232345) has been shown to act as a noncompetitive spasmolytic agent in isolated smooth muscle preparations. e-lactancia.org Its effects can vary depending on the concentration and the initial contractile state of the muscle. In isolated guinea pig colon, this compound maleate at concentrations of 10-6 g/ml and 10-5 g/ml increased tone in preparations with low tone, while decreasing tone and amplitude in those with high tone. nih.gov At a higher concentration of 10-4 g/ml, it decreased tone and ultimately abolished spontaneous contractions in all preparations. nih.gov

Studies on guinea-pig taenia cecum have shown that this compound (10 µM) suppresses both the increase in cytosolic free Ca2+ concentration ([Ca2+]i) and tension development induced by potassium. nih.gov The tonic responses were more potently inhibited than the phasic responses. nih.gov This suggests that this compound has inhibitory actions on intestinal smooth muscle by inhibiting Ca2+ influx through voltage-dependent calcium channels and inhibiting Ca2+ release from intracellular storage sites. nih.gov

In isolated rat stomach smooth muscle, this compound inhibited the cholinergic excitatory junction potential more than the nonadrenergic noncholinergic inhibitory junction potential. nih.gov It also reduced the interval and, at high concentrations, the amplitude of slow waves. nih.gov

This compound maleate has also been investigated for its effects on detrusor smooth muscle (DSM) contractions in rats, which are relevant to conditions like overactive bladder. researchgate.net, fabad.org.tr In vitro organ bath studies showed that this compound pretreatment inhibited DSM contractions induced by acetylcholine (B1216132), potassium chloride (KCl), and adenosine (B11128) triphosphate (ATP). researchgate.net, fabad.org.tr

Animal Models for Gastrointestinal Motility Disorders

Animal models are widely used to study the effects of this compound on gastrointestinal motility in a more integrated system. Guinea pig models have been particularly relevant, such as models for overlap syndrome (OS), which combines features of functional dyspepsia and irritable bowel syndrome. nih.gov, researchgate.net, nih.gov, ibspatient.org In a corticotropin-releasing factor (CRF)-induced OS model in guinea pigs, this compound treatment significantly reversed the altered upper and lower GI transit. nih.gov, researchgate.net, nih.gov, ibspatient.org this compound increased upper GI transit and reduced fecal pellet output in this model. nih.gov, researchgate.net, nih.gov, ibspatient.org

Studies in mice and rats have shown that this compound maleate does not alter normal intestinal transit time but regularizes abnormal activity, increasing transit time when low and decreasing it when high, thus normalizing transit. e-lactancia.org

Animal models have also been used to investigate this compound's effects on specific aspects of motility, such as gastric emptying and colonic contractility. jsnm.org, researchgate.net Studies in dogs have shown that this compound can influence intestinal motility and plasma motilin levels. jsnm.org

Electrophysiological Studies on Ion Channels

Electrophysiological techniques are crucial for understanding how this compound affects ion channels, which play a key role in regulating smooth muscle activity and neuronal excitability. This compound is known to modulate calcium and potassium channels. fabad.org.tr, researchgate.net

In guinea pig colonic smooth muscle cells, this compound inhibited large conductance Ca2+-activated K+ (BKCa) and L-type Ca2+ currents in a dose-dependent manner. nih.gov At low concentrations (1 and 10 µM), this compound attenuated the frequency and tone of smooth muscle strips, while at higher concentrations (30, 100, and 300 µM), it inhibited the amplitude of spontaneous contractions. nih.gov this compound depolarized membrane potentials but decreased the amplitude and frequency of action potentials at high concentrations. nih.gov

Studies on rabbit sinus node cells using the two-microelectrode voltage clamp method showed that this compound (above 10 µM) produced a negative chronotropic effect, accompanied by decreases in the maximum upstroke velocity at phase 0, slope of phase 4 depolarization, and action potential amplitude. nih.gov These effects were attributed to the depression of the slow inward current and a decrease in current oscillations induced by elevated extracellular calcium, suggesting a Ca2+ channel blocking effect on sinus node pacemaker cells. nih.gov

This compound has also been shown to inhibit outward K+ currents in GI smooth muscle cells at resting conditions through inhibition of delayed rectifier K+ channels and Ca2+-dependent K+ channels, which can lead to induced muscle contractions. drugbank.com At higher concentrations (100-300 µM), the reduced amplitude of spontaneous contractions and action potentials is thought to be mediated by inhibition of L-type Ca2+ channels and inward calcium current. drugbank.com

Receptor Binding Studies (Opioid Receptors)

This compound interacts with opioid receptors, which are involved in modulating gastrointestinal motility and pain sensation. Receptor binding studies have characterized this compound's affinity for different opioid receptor subtypes. This compound is an opioid receptor agonist. caymanchem.com, cenmed.com It binds to µ-, δ-, and κ-opioid receptors. caymanchem.com, cenmed.com In canine myenteric plexus synaptosomes, this compound binds to µ-, δ-, and κ-opioid receptors with Ki values of 0.34, 0.5, and 0.58 µM, respectively. caymanchem.com

This compound and its metabolite, N-monodesmethyl-trimebutine (nor-trimebutine), have been shown to bind to opioid receptors on brain membranes and myenteric synaptosomes. drugbank.com this compound binds to mu opioid receptors with more selectivity compared to delta or kappa opioid receptors but with lower affinity than their natural ligands. drugbank.com

Studies comparing this compound's affinity and selectivity for peripheral and central opioid receptors have been conducted. jst.go.jp In mouse and guinea-pig brain homogenate, this compound was about 1/13 as potent as morphine in displacing [³H]naloxone binding, while it showed no appreciable affinity for κ-opioid receptors labeled with [³H]U-69593. jst.go.jp These results suggest that this compound, despite its low affinity, possesses μ-receptor selective properties in peripheral tissues and central brain homogenate compared to κ-opioid receptors. jst.go.jp

Studies on Sensory Neurons and Nociception Models

Research has also explored this compound's effects on sensory neurons and its potential role in modulating pain, particularly visceral pain. The main metabolite of this compound, nor-trimebutine, has a blocking activity on sodium channels and a local anesthetic effect. researchgate.net, nih.gov

Studies have investigated the effect of nor-trimebutine on spinal neuronal activation induced by noxious stimuli or acute colonic inflammation in rats. researchgate.net, nih.gov Nor-trimebutine decreased Fos expression, a marker of neuronal activation, in the thoraco-lumbar and lumbo-sacral spinal cord in various laminae following peritoneal irritation or colonic inflammation. researchgate.net, nih.gov This effect was also observed in the sacral parasympathetic nucleus after colonic inflammation. researchgate.net, nih.gov Nor-trimebutine induced a significant decrease in abdominal contractions following intraperitoneal acetic acid injection, suggesting an effect on abdominal pain. researchgate.net, nih.gov

This compound and nor-trimebutine have been shown to block sodium channels and inhibit veratridine-induced glutamate (B1630785) release from rat spinal cord slices. google.com, google.com This inhibitory action on glutamate release is thought to follow a presynaptic mechanism and is not dependent on opioid properties. google.com, google.com

Animal models of inflammatory and chronic pain, such as formalin-induced pain, PGE2-induced hyperalgesia, mononeuropathy, and streptozocin-induced diabetic chronic pain in rats, have been used to evaluate the analgesic activity of this compound and nor-trimebutine. google.com, google.com These studies suggest that this compound and its metabolite can have an action on pain conditions beyond visceral pain. google.com, google.com

A novel this compound compound (GIC-1001) with an H2S-releasing counterion has been tested in a mouse model of colorectal distension, showing increased antinociceptive properties compared to this compound maleate. researchgate.net

Nanostructured Lipid Carriers (NLC) for Targeted Delivery

Nanostructured lipid carriers (NLCs) are being explored as a drug delivery system for this compound to potentially improve its targeting and efficacy, particularly in conditions like colitis. NLCs are advanced lipid-based drug delivery systems that can offer benefits such as enhanced solubility, increased chemical stability, sustained release, and targeted delivery. drug-dev.com

This compound maleate-loaded NLCs have been developed and evaluated for their protective effects in acute colitis induced by acetic acid in rats. nih.gov NLCs containing this compound maleate were prepared using methods like hot homogenization followed by ultra-sonication. nih.gov Studies have investigated the impact of factors like lipid mix amount and ratio, and surfactant concentration on the particle size, polydispersity index, and entrapment efficiency of the NLCs. nih.gov

The orally administered optimized formula of this compound maleate-loaded NLCs alleviated the severity of colitis in the acetic acid-induced rat model, suggesting improved protective effects compared to free this compound maleate. nih.gov This is likely due to the controlled release provided by the NLC system. nih.gov

Advanced Safety and Tolerability Studies

Mechanistic Research on Adverse Effects

The adverse effects of Trimebutine (B1183), while generally mild and infrequent, are understood to be linked to its complex pharmacological actions. researchgate.net Mechanistic research suggests that these effects are a direct extension of its multimodal mechanism of action, which includes interaction with opioid receptors and ion channels. wikipedia.org

This compound and its primary active metabolite, N-monodesmethylthis compound (nor-trimebutine), act as agonists on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors in the gastrointestinal tract. sci-hub.senih.gov This opioid receptor interaction is central to its therapeutic effects on gut motility but may also contribute to certain side effects. For instance, its influence on opioid receptors could be implicated in central nervous system effects like drowsiness and dizziness. drugbank.com A case report has highlighted the potential for abuse and dependence, particularly with intravenous administration at high doses, which is likely linked to its agonist effect on brain opiate receptors. bmj.com

Furthermore, this compound's role as a modulator of ion channels, including calcium and potassium channels, is crucial for its regulation of smooth muscle contractility. wikipedia.org This action helps in normalizing bowel function but could theoretically be associated with cardiovascular effects if systemic exposure is high. prescrire.org The antimuscarinic properties of this compound may also account for adverse effects such as dry mouth and tachycardia. wikipedia.orgsemanticscholar.org

Pharmacovigilance and Post-Market Research

Post-marketing surveillance is critical for identifying rare or long-term adverse effects that may not be apparent in pre-approval clinical trials. edaegypt.gov.eghrsa.gov Pharmacovigilance systems collect and analyze spontaneous reports of adverse drug reactions from healthcare professionals and patients. premierconsulting.comnih.gov

For this compound, post-marketing data has been instrumental in identifying rare but serious adverse events. Reports to pharmacovigilance centers have included cases of abuse and possible dependence, particularly with the intravenous form of the drug. bmj.com One such report detailed a patient who developed dependence after prolonged high-dose intravenous use. bmj.com

Additionally, post-market surveillance has brought to light hundreds of overdose cases, with both oral and injectable formulations, leading to neurological and cardiac toxicities. prescrire.org These reports are crucial for updating the safety profile of the drug and informing regulatory bodies and healthcare professionals about potential risks. edaegypt.gov.eg The Egyptian Pharmaceutical Vigilance Center, for example, plays a role in monitoring the safety of pharmaceutical products like this compound within its jurisdiction. edaegypt.gov.eg

Specific Organ System Impact Research (e.g., Liver Enzyme Elevation, Cardiac Tissue)

Research into the specific organ system impact of this compound has focused primarily on the liver and cardiac tissue, particularly in the context of high-dose exposure or overdose.

Liver Enzyme Elevation: Isolated reports have noted elevations in liver enzymes in patients taking this compound. patsnap.comvinmec.com While typically mild and transient, these findings have prompted further investigation into the drug's hepatic safety profile. patsnap.comvinmec.com Drug-induced liver injury (DILI) can present with a range of biochemical patterns, from hepatocellular to cholestatic, and is a key concern in post-marketing surveillance. mdpi.comnih.gov However, significant, clinically relevant liver injury with this compound appears to be a rare event.

Cardiac Tissue: Concerns regarding the cardiac safety of this compound have emerged, particularly from post-marketing reports of overdose. prescrire.org Observed cardiac adverse events in such cases have included bradycardia, ventricular tachycardia, hypertension, and prolongation of the QT interval. bmj.comprescrire.org One report highlighted a case of severe bradycardia in a patient receiving high doses of intravenous this compound. edaegypt.gov.eg Furthermore, a study in Korea suggested that the risk of QT interval prolongation associated with hydroxychloroquine (B89500) was increased in patients also taking this compound. prescrire.org These findings suggest that at high concentrations, this compound may have an impact on cardiac electrophysiology.

Organ SystemResearch Finding
Liver Isolated reports of transient liver enzyme elevation. patsnap.comvinmec.com
Cardiac Reports of bradycardia, ventricular tachycardia, hypertension, and QT interval prolongation in cases of overdose. bmj.comprescrire.org Potential for increased risk of QT prolongation when co-administered with other drugs affecting the QT interval. prescrire.org

Studies on Hypersensitivity Reactions and Allergic Manifestations

Hypersensitivity reactions to this compound are considered rare but can be severe. semanticscholar.orgnih.gov The available research is primarily in the form of case reports, which have documented both immediate and delayed-type hypersensitivity.

Reports have described cases of anaphylaxis, a severe, life-threatening allergic reaction, following the oral administration of this compound maleate (B1232345). semanticscholar.orgnih.govelsevierpure.come-jperm.org In one documented case, a 65-year-old woman experienced severe generalized erythema and dyspnea after taking this compound, with the causal link confirmed through an oral challenge test. semanticscholar.org Another report also confirmed this compound-induced anaphylaxis via an oral provocation test. e-jperm.org

Delayed-type hypersensitivity reactions have also been reported, including allergic dermatitis and delayed-type urticaria, particularly with topical use of this compound. semanticscholar.org Other reported allergic manifestations include rash, pruritus (itching), and urticaria (hives). wikipedia.orgvinmec.com

Type of HypersensitivityManifestation
Immediate (Type I) Anaphylaxis, Urticaria, Angioedema semanticscholar.orgnih.gove-jperm.org
Delayed (Type IV) Allergic Dermatitis, Delayed-type Urticaria semanticscholar.org

Central Nervous System Effects in Research Settings (e.g., somnolence, dizziness, headaches)

Central nervous system (CNS) effects are among the more frequently reported adverse events associated with this compound in clinical research settings. drugbank.comdrugs.com A Phase I, randomized, double-blind, placebo-controlled study evaluating the safety of a this compound formulation (GIC-1001) found that the most common drug-related adverse events were of nervous system and gastrointestinal origin. nih.govresearchgate.net

The most frequently reported CNS effects in this study were headache and somnolence (drowsiness). nih.govresearchgate.net Other commonly reported CNS effects in various studies and clinical experience include dizziness, fatigue, and malaise. patsnap.comvinmec.comdrugs.com In cases of overdose, more severe neurological effects have been observed, such as loss of consciousness, coma, and seizures. prescrire.org The mechanism for these CNS effects is likely related to this compound's ability to cross the blood-brain barrier and interact with central opioid receptors. bmj.com

CNS EffectFrequency
Somnolence/Drowsiness Common drugbank.comnih.govresearchgate.net
Dizziness Common patsnap.comvinmec.comdrugs.com
Headache Common drugbank.comnih.govresearchgate.net
Fatigue/Malaise Less Common patsnap.comvinmec.com
Loss of consciousness, Coma, Seizures Rare (associated with overdose) prescrire.org

Absence of Teratogenic, Mutagenic, or Carcinogenic Potential in Preclinical Models

Preclinical safety studies are essential to evaluate the potential for a drug to cause birth defects (teratogenicity), genetic mutations (mutagenicity), or cancer (carcinogenicity). nih.govctti-clinicaltrials.org Based on available data, this compound has not been found to possess these toxicities in preclinical models. drugbank.com

While specific details of the preclinical toxicology studies are not extensively published in readily available literature, regulatory and drug information resources indicate that this compound has been evaluated for these endpoints. drugbank.com The general consensus from these evaluations is that this compound does not exhibit teratogenic, mutagenic, or carcinogenic potential. drugbank.com It is important to note that while preclinical animal studies are predictive, the absence of evidence for harm in these models provides a degree of reassurance regarding the safety of the compound in these specific areas. nih.gov

Future Directions and Advanced Research Opportunities for Trimebutine

Exploring Novel Salts and Formulations for Enhanced Therapeutic Profiles

The development of new salt forms and formulations of trimebutine (B1183) is a promising area of research aimed at improving its physicochemical properties and therapeutic efficacy. Scientists are exploring novel salts that could offer enhanced stability, solubility, or targeted delivery.

One area of development involves sulfonate-based salts of this compound. For instance, this compound 3-thiocarbamoylbenzenesulfonate (GIC-1001) has been developed and investigated as a new chemical entity. nih.gov Research into different polymorphs of salts like this compound p-toluenesulfonate and this compound 3-thiocarbamoylbenzenesulfonate is also underway, as different crystalline forms can affect a drug's stability and bioavailability. researchgate.net The goal of creating novel salts, such as 2-thiocarbamoylbenzenesulfonate and 4-thiocarbamoylbenzenesulfonate, is to improve the analgesic properties of the compound for managing visceral pain. nih.gov

Beyond new salts, research is also focused on novel combination formulations. A study has explored the development of a combination tablet containing this compound maleate (B1232345) and another prokinetic agent, mosapride (B1662829) citrate, for the potential treatment of functional dyspepsia. mdpi.com Such formulations aim to leverage synergistic effects between different compounds to address complex gastrointestinal symptoms more effectively. These research efforts highlight a clear direction towards optimizing this compound's therapeutic profile for both existing and new indications.

Research into this compound's Role in Microbiota-Gut-Brain Axis Modulation

The intricate communication network between the gut microbiota, the enteric nervous system, and the central nervous system, known as the microbiota-gut-brain axis, is a frontier in medical research. There is growing interest in how drugs like this compound may influence this axis. Future research is expected to explore the hypothesis that this compound could have a neuroprotective role by altering the dynamics of gut-brain interaction. wikipedia.org

Studies suggest that the gut microbiota can communicate with the brain, affecting the pathogenesis of various disorders. nih.gov Dysregulation of the gut-brain axis is linked to altered blood-brain barrier permeability and neuro-inflammation. nih.gov Given that this compound modulates gut motility and sensitivity, its potential to influence the composition and metabolic activity of the gut microbiota is a key area for investigation.

Preclinical research has begun to explore this interaction. For example, a study in a rat model of post-infectious irritable bowel syndrome (PI-IBS) investigated the effects of this compound combined with berberine, noting that the brain-gut-enteric microbiota axis is considered an important pathological basis of IBS. nih.gov Further studies are needed to clarify how this compound alone or in combination with other agents may modulate this axis, potentially offering new therapeutic strategies for disorders where this pathway is implicated. wikipedia.orgnih.gov

Further Elucidation of Concentration-Dependent Mechanisms

This compound exhibits a notable dual mechanism of action that is dependent on its concentration, a phenomenon that warrants deeper investigation. nih.gov At lower concentrations, this compound appears to enhance gastrointestinal muscle contractions, while at higher concentrations, it has an inhibitory effect. mdpi.comq4cdn.com This dual functionality is central to its role as a motility modulator.

The underlying mechanism for this concentration-dependent effect is linked to its interaction with various ion channels in gastrointestinal smooth muscle cells. nih.govnih.gov Research suggests that at lower concentrations (1-10µM), this compound primarily inhibits outward potassium currents, which depolarizes the resting membrane potential and promotes contractions. nih.govmdpi.com Conversely, at higher concentrations (100-300µM), it is thought to inhibit L-type calcium channels, reducing the influx of calcium and thereby attenuating muscle contractions. nih.govmdpi.comq4cdn.com

Future research should aim to further elucidate these ionic mechanisms. A more precise understanding of the concentration-response relationship could lead to more refined therapeutic strategies for both hypermotility and hypomotility disorders. mdpi.comdrugbank.com Investigating these effects on specific parts of the gastrointestinal tract and on the interstitial cells of Cajal, which act as GI pacemakers, could provide significant insights and enhance the therapeutic application of this compound as a GI modulator. mdpi.comnih.gov

Investigation of this compound's Potential as an Antimicrobial Agent in GI Disorders

Recent in vitro research has uncovered a potential novel role for this compound as an antimicrobial agent. patsnap.comnih.gov A preliminary study investigated the effect of this compound against several reference bacterial strains that are potentially involved in the pathophysiology of post-infectious functional gastrointestinal disorders. patsnap.comjnmjournal.org

The study demonstrated that this compound exhibited bacteriostatic and, in some cases, bactericidal activity against all tested strains, which included both Gram-positive and Gram-negative bacteria. patsnap.comnih.gov The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were determined for strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Enterococcus faecalis. nih.govjnmjournal.org

Bacterial StrainMIC (mg/L)MBC (mg/L)Activity
E. coli ATCC 2592210241024Bactericidal
P. aeruginosa ATCC 2785340004000Bactericidal
S. aureus ATCC 292131024>4000Bacteriostatic
S. aureus ATCC 259231024>4000Bacteriostatic
E. faecalis ATCC 292122048>4000Bacteriostatic
E. coli ATCC 3521810242048Bacteriostatic
Data sourced from a preliminary in vitro study assessing this compound's antimicrobial effects. patsnap.comnih.govjnmjournal.org

While these findings are preliminary, they suggest that this compound's therapeutic effects in post-infectious GI disorders might extend beyond motility modulation. patsnap.com Further large-scale studies are necessary to confirm these in vitro results and to investigate the exact mechanism of its antibacterial action, as it is not a conventional antibiotic. patsnap.com This research could open up new therapeutic applications for this compound in managing GI disorders where bacterial pathogens are implicated. wikipedia.org

Development of this compound for Visceral Pain Management in Specific Procedures (e.g., Colonoscopy)

A significant area of advanced research is the development of this compound formulations specifically for the management of visceral pain associated with medical procedures. This compound's known ability to modulate visceral sensitivity makes it a candidate for this application. q4cdn.comdrugbank.comnih.gov

One novel salt, this compound 3-thiocarbamoylbenzenesulfonate (GIC-1001), is being specifically developed for managing visceral pain in patients who undergo a full colonoscopy without sedation. nih.gov This highlights a targeted approach to leverage this compound's analgesic properties for procedure-related pain. The development of such specialized formulations could improve patient comfort and tolerance during diagnostic and therapeutic endoscopic procedures.

Furthermore, patents for other novel sulfonate-based this compound salts explicitly mention the goal of achieving improved analgesic effects for managing visceral pain during such procedures. nih.gov This focused line of research indicates a strategic effort to expand this compound's application beyond chronic functional disorders into the realm of acute, procedure-induced pain management.

Comparative Effectiveness Research with Newer GI Motility Modulators

While this compound has been a cornerstone in the treatment of functional GI disorders for decades, the landscape of GI motility modulators is evolving. drugbank.com To solidify its place in modern therapeutic algorithms, there is a need for robust comparative effectiveness research against newer agents.

Studies have compared this compound to other established medications. For instance, a randomized clinical trial compared the efficacy and safety of this compound with mebeverine (B1676125) in patients with irritable bowel syndrome (IBS). The study found that while both drugs significantly improved symptoms and quality of life after six weeks, the difference in improvement between the two groups was not statistically significant for most symptoms, though the quality of life score showed a significant difference favoring this compound.

However, there is a lack of direct, head-to-head clinical trials comparing this compound with newer classes of GI agents, such as the guanylate cyclase-C agonists (e.g., linaclotide) and selective serotonin (B10506) 5-HT4 receptor agonists (e.g., prucalopride). mdpi.comdrugbank.com These newer drugs have demonstrated efficacy in phase III trials for conditions like IBS with constipation (IBS-C) and chronic constipation. nih.govdrugbank.comnih.gov For example, linaclotide (B608579) has been shown to significantly improve abdominal pain and bowel symptoms in patients with IBS-C over 26 weeks. nih.gov Prucalopride has been effective in improving stool frequency and reducing symptoms associated with chronic constipation. drugbank.com Future research should include well-designed, randomized controlled trials directly comparing the efficacy, tolerability, and cost-effectiveness of this compound against these more recent entrants to the market.

Application of Omics Technologies to Understand this compound's Effects

The application of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to unraveling the complex mechanisms of drug action. These technologies hold immense potential for providing a deeper understanding of this compound's effects on the body.

Metabolomics, the study of metabolites, is particularly relevant. Research has already utilized advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its major metabolites, such as N-monodemethylthis compound and N-didemethylthis compound, in human plasma. nih.gov Recently, a previously unreported metabolite, the N-desmethylthis compound (NDMT) glucuronide conjugate, was discovered during a Phase I study, highlighting the power of these analytical methods. nih.gov Expanding these studies to a full metabolomics approach could reveal how this compound alters metabolic pathways in the body, providing insights into its therapeutic effects and potential biomarkers of response.

Proteomics, the large-scale study of proteins, could be used to identify the specific protein targets and pathways that this compound modulates. This could confirm its known interactions with ion channels and opioid receptors and potentially uncover novel targets. wikipedia.org Similarly, transcriptomics could reveal how this compound affects gene expression in GI tissues. By integrating data from these different omics layers, researchers can build a comprehensive model of this compound's mechanism of action, leading to more personalized treatment approaches and the identification of new therapeutic opportunities.

Neurogastroenterological Research on this compound's Impact on Enteric Nervous System and Central Nervous System Interactions

This compound is a multifaceted compound that modulates gastrointestinal (GI) motility and visceral sensitivity through complex interactions with the enteric nervous system (ENS) and its communication with the central nervous system (CNS). nih.govresearchgate.net This bidirectional communication, often termed the gut-brain axis, is crucial for regulating digestive functions, and its dysregulation is implicated in various functional GI disorders. researchgate.netresearchgate.net Research into this compound reveals a sophisticated mechanism of action that extends beyond simple spasmolysis, positioning it as a key modulator of neurogastroenterological function. nih.gov

The primary actions of this compound are mediated through its effects on peripheral opioid receptors and the release of GI peptides. nih.gov Its ability to interact with the "second brain" of the gut—the ENS—allows it to normalize bowel motility in a context-dependent manner, either stimulating or inhibiting activity as needed. patsnap.com Furthermore, its influence on visceral afferent pathways highlights its role in modulating the perception of gut-related pain and discomfort within the CNS. sci-hub.seresearchgate.net

Impact on the Enteric Nervous System (ENS)

This compound exerts its regulatory effects on the GI tract primarily by interfacing with the intricate neuronal network of the ENS. This involves direct action on opioid receptors, modulation of neurotransmitter release, and influence over the fundamental electrical patterns governing gut motility.

Opioid Receptor Agonism: A cornerstone of this compound's mechanism is its role as an agonist at peripheral opioid receptors within the ENS. nih.govpatsnap.com Unlike more selective opioids, this compound and its primary active metabolite, N-monodesmethylthis compound (nor-trimebutine), bind to mu (μ), kappa (κ), and delta (δ) opioid receptors. sci-hub.sedrugbank.com This broad-spectrum agonism is believed to be central to its dual, modulatory effect on gut motility. nih.gov The presence and function of opioid receptors are integral to the development and function of the ENS. rice.eduthetransmitter.org

Research in animal models has demonstrated that low concentrations of this compound can enhance intestinal motility by inhibiting norepinephrine (B1679862) release via μ-opioid receptors, which in turn prevents the adrenergic inhibition of acetylcholine (B1216132) release. nih.gov Conversely, higher concentrations may inhibit acetylcholine release through both μ- and κ-opioid receptors, leading to an inhibition of motility. nih.gov This concentration-dependent dual action underscores its role as a regulator rather than a simple stimulant or inhibitor.

Receptor TypeEffect of this compound BindingAssociated Outcome on Motility
Mu (μ)Agonist action. At low concentrations, inhibits norepinephrine release. At high concentrations, may inhibit acetylcholine release. nih.govEnhancement (low concentration) or inhibition (high concentration). nih.gov
Kappa (κ)Agonist action. At high concentrations, contributes to the inhibition of acetylcholine release. nih.govInhibition (high concentration). nih.gov
Delta (δ)Agonist action contributes to overall modulation. sci-hub.seModulation of motor patterns. nih.gov

Modulation of Neurotransmitter Release: this compound's influence extends to the modulation of cholinergic and adrenergic neurons within the gut wall. nih.gov Studies using intracellular recording techniques on neurons from the rabbit inferior mesenteric ganglion have provided direct evidence of its impact on synaptic activity. In these experiments, this compound demonstrated a dual-effect on excitatory postsynaptic potentials, causing an initial facilitation followed by a later inhibition. nih.gov These effects were linked to a decrease and an increase, respectively, in the amount of acetylcholine released from presynaptic nerve terminals. nih.gov

This modulation of neurotransmitter release is critical to its function. By inhibiting excitatory neurotransmitters like acetylcholine and Substance P, it can reduce muscle contraction and pain signaling. patsnap.com Simultaneously, it may enhance the release of inhibitory neurotransmitters such as vasoactive intestinal peptide (VIP), promoting muscle relaxation. nih.govpatsnap.com

Regulation of the Migrating Motor Complex (MMC): The migrating motor complex (MMC) is a cyclic pattern of electrical and motor activity in the GI tract during fasting, controlled by the ENS with modulation from the CNS and hormonal factors. wikipedia.orgbibliotekanauki.pl The MMC is crucial for clearing residual contents and preventing bacterial overgrowth. wikipedia.org this compound has been shown to induce a premature phase III ("housekeeper wave") of the MMC in the small intestine of humans. sci-hub.senih.gov This effect is mediated by its action on opioid receptors, as it can be blocked by the opioid antagonist naloxone. nih.gov This ability to trigger the propulsive phase of the MMC highlights its prokinetic capabilities in a fasting state. nih.gov

Central Nervous System (CNS) Interactions and Visceral Sensitivity

This compound's neurogastroenterological effects are not confined to the ENS. Its ability to modulate visceral sensitivity involves complex communication along the gut-brain axis, altering how the CNS perceives signals from the gut.

Modulation of Visceral Hypersensitivity: A key feature in many functional GI disorders is visceral hypersensitivity, a condition characterized by a lowered pain threshold in response to gut stimuli like distension. This compound has been shown to decrease reflexes induced by gut distension in animal models, suggesting it can directly modulate visceral sensitivity. nih.govsci-hub.se This action on visceral afferent nerves may explain its efficacy in relieving abdominal pain. sci-hub.se Research in rats demonstrated that this compound could reduce the visceral pain produced by colorectal distension. sci-hub.se This effect is likely mediated by its interaction with sensory nerve pathways that transmit information from the gut to the spinal cord and brain.

Research AreaKey FindingImplication for ENS-CNS Interaction
Cholinergic Transmission (Rabbit Ganglion) nih.govThis compound produced both inhibition and facilitation of excitatory postsynaptic potentials.Directly modulates presynaptic acetylcholine release in enteric neurons. nih.gov
Visceral Sensitivity (Rat Model) sci-hub.seDecreased the intensity of inhibitory reflexes induced by rectal distension.Modulates afferent sensory pathways, reducing the CNS perception of visceral stimuli. sci-hub.se
Ion Channel Activity (Rat Neurons) nih.govThis compound and its metabolite nor-trimebutine block sodium channels in sensory neurons.Provides a local anesthetic-like effect, inhibiting the transmission of pain signals along the gut-brain axis. nih.gov
Human MMC nih.govConsistently induced a premature Phase III of the MMC, an effect blocked by naloxone.Demonstrates an opioid-receptor-mediated ability to modulate fundamental ENS-driven motor patterns. nih.gov

Q & A

Basic Research Question

  • High-performance liquid chromatography (HPLC) with UV detection for cost-effective analysis.
  • LC-MS/MS for high sensitivity in low-concentration samples (e.g., cerebrospinal fluid).
    Validation Criteria: Follow ICH Q2(R1) guidelines for linearity, precision, and recovery rates .

How should researchers design reproducible pharmacokinetic studies for this compound?

Basic Research Question

  • Sample size justification : Use power analysis based on prior PK variability data (e.g., CV% < 30%).
  • Crossover designs to minimize inter-subject variability.
    Reporting Standard: Adopt FDA Bioanalytical Method Validation protocols for transparency .

What statistical approaches mitigate variability in this compound's clinical trial outcomes?

Advanced Research Question

  • Bayesian hierarchical models to pool data from small cohorts.
  • Adjustment for confounding factors (e.g., diet, comorbidities) via propensity scoring.
    Case Study: A 2024 trial reduced heterogeneity by stratifying patients by IBS subtype .

How do this compound's effects on gut-brain axis signaling compare to other spasmolytics?

Advanced Research Question

  • Comparative transcriptomics : Analyze gene expression profiles in enteric neurons vs. CNS tissues.
  • Functional MRI in animal models to map neural activation patterns.
    Contradiction Note: Some studies report central effects; confirm via blood-brain barrier permeability assays .

What ethical considerations are critical in this compound research involving animal models?

Basic Research Question

  • 3Rs compliance (Replacement, Reduction, Refinement): Use in silico models for preliminary screening.
  • Dose justification : Align with human equivalent dose (HED) calculations to avoid overdosing.
    Regulatory Reference: Follow ARRIVE 2.0 guidelines for reporting animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.